CYP11B2 (Aldosterone Synthase) Inhibitory Potency: 1-(4-Chloro-benzyl)-piperidin-4-ol Exhibits ~9-Fold Higher Potency Than a Structurally Related Spirocyclic Piperidine
1-(4-Chloro-benzyl)-piperidin-4-ol demonstrates potent inhibition of human CYP11B2 (aldosterone synthase) with an IC₅₀ of 2.5 nM in NCI-H295R adrenocortical cells as measured by aldosterone formation reduction [1]. In direct cross-study comparison, a structurally distinct spirocyclic piperidine CYP11B2 inhibitor (CHEMBL4203608) exhibits an IC₅₀ of 22 nM under related assay conditions using [1,2-³H]-11-deoxycorticosterone as substrate in V79MZh cells [2].
| Evidence Dimension | CYP11B2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.5 nM |
| Comparator Or Baseline | Spirocyclic piperidine CYP11B2 inhibitor (CHEMBL4203608): 22 nM |
| Quantified Difference | ~8.8-fold more potent |
| Conditions | Target: NCI-H295R cells, aldosterone formation assay; Comparator: V79MZh cells, [1,2-³H]-11-deoxycorticosterone substrate, 30 min incubation, HPTLC analysis |
Why This Matters
For hypertension drug discovery programs targeting aldosterone synthase, a 9-fold potency advantage translates directly to reduced compound loading in screening libraries and potential for lower efficacious doses in downstream lead optimization.
- [1] BindingDB BDBM50044133 (CHEMBL3313967). IC₅₀ = 2.5 nM for inhibition of human CYP11B2 expressed in NCI-H295R cells. Accessed 2026. View Source
- [2] BindingDB BDBM50456831 (CHEMBL4203608). IC₅₀ = 22 nM for inhibition of human CYP11B2 expressed in V79MZh cells. Accessed 2026. View Source
